molecular formula C16H14F3N3O4S B2538725 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2034540-88-8

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide

Cat. No. B2538725
CAS RN: 2034540-88-8
M. Wt: 401.36
InChI Key: RGYIOTKJUJHRIR-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide is a useful research compound. Its molecular formula is C16H14F3N3O4S and its molecular weight is 401.36. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics: n-Type Dopant

Cationic benzimidazolium iodide salts, including the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I) , serve as efficient n-type dopants in organic electronics . These dopants enhance the electrical conductivity of organic semiconductors, making them valuable for applications like organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs).

Molecular Machines: Rotors and Nanocars

When o-OMe-DMBI-I is brought onto a gold (Au) surface, it anchors stably and exhibits remarkable rotational behavior when excited with scanning tunneling microscopy (STM) pulses. Voltage pulses applied within a specific bias range cause the molecule to undergo sequential unidirectional rotational motion through six defined orientations with a probability exceeding 95%. The exact binding mode of this molecular rotor involves cleaving the methoxy group, resulting in an alkoxy function that covalently binds to gold. Interestingly, elongating the rotor to include a naphthalene unit prevents efficient binding, effectively converting it into a “nanocar.” While attempts to increase binding strength by substituting the -OMe group with a -SMe group were unsuccessful, the combination of an extended π-system from naphthalene with the high addressability of the DMBI motor could lead to more complex molecular machinery, such as molecular gears .

Next-Generation n-Dopants

Research on solution-phase n-doping of organic materials has led to the introduction of the solution-processable small molecule (4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI-H) . This compound aims to address air instability issues associated with n-dopants. By designing air-stable n-type dopants capable of doping low-electron-affinity host materials, researchers hope to advance organic electronic devices .

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles, including benzimidazoles like o-OMe-DMBI-I, play a crucial role in functional molecules used across various everyday applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have expanded their utility in fields such as pharmaceuticals, materials science, and catalysis .

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-21-11-5-4-8(6-12(11)22(2)27(21,24)25)20-16(23)9-7-10(17)14(19)15(26-3)13(9)18/h4-7H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYIOTKJUJHRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3F)OC)F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide

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